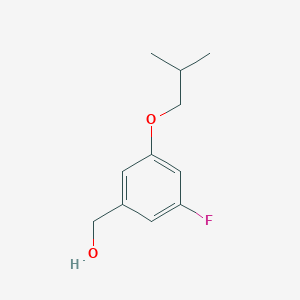
3-iso-Butoxy-5-fluorobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iso-Butoxy-5-fluorobenzyl alcohol is an organic compound with the molecular formula C11H15FO2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom and an iso-butoxy group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-5-fluorobenzyl alcohol typically involves the reaction of 3-fluorobenzyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-iso-Butoxy-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 3-iso-Butoxy-5-fluorobenzaldehyde or 3-iso-Butoxy-5-fluorobenzoic acid.
Reduction: 3-iso-Butoxy-5-fluorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-iso-Butoxy-5-fluorobenzyl alcohol is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-iso-Butoxy-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. The iso-butoxy group provides steric hindrance, influencing the compound’s overall activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluorobenzyl alcohol
- 3-Iodo-benzyl alcohol
- 3-Chloro-benzyl alcohol
Uniqueness
3-iso-Butoxy-5-fluorobenzyl alcohol is unique due to the presence of both the iso-butoxy group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it more reactive and selective in various reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
1443309-47-4 |
|---|---|
Molekularformel |
C11H15FO2 |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
[3-fluoro-5-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-5,8,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
RNZVARNNJZSBOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=CC(=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12637571.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
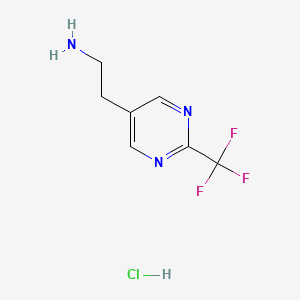
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
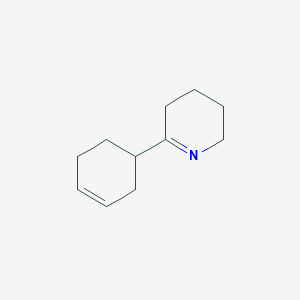
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
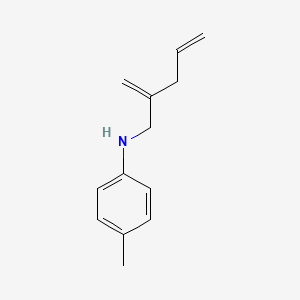
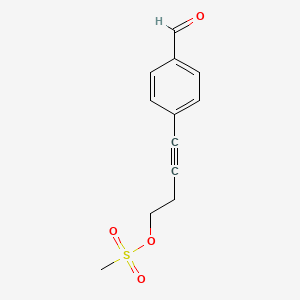
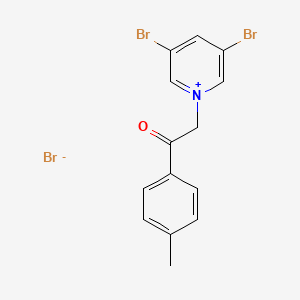
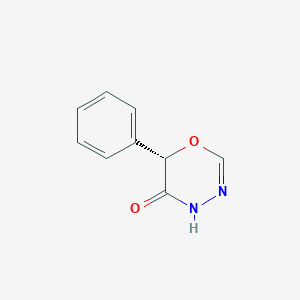
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
